molecular formula C9H10ClN3S B2454351 5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097891-56-8

5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No. B2454351
CAS RN: 2097891-56-8
M. Wt: 227.71
InChI Key: XJYPYKJLSMHFDX-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It also includes the class or family of compounds it belongs to and its role or use .


Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the properties of the compound such as its melting point, boiling point, solubility, chemical stability, reactivity, etc .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Routes and Isomer Formation

    The synthesis of chloropyridyl-substituted azabicycloheptanes, closely related to the compound , involves the starting from readily-available azabicycloheptene derivatives. This method demonstrates the accessibility of both exo- and endo-compounds through reductive Heck chemistry (Malpass & Cox, 1999).

  • Structural Characterization and Derivative Synthesis

    The synthesis of novel 2-thia-5-azabicyclo[2.2.1]heptan-3-one derivatives demonstrates the potential for creating structurally diverse compounds from azabicycloheptane frameworks. These derivatives were characterized using NMR and MS techniques (Yuan Zhe-dong, 2013).

  • Chemical Stability and Conformational Analysis

    Studies on N-tosyl-2-thia-5-azabicyclo[2.2.1]heptane-2-oxides, closely related to the compound , provide insights into the chemical stability and conformational dynamics of these bicyclic systems. The analysis revealed the thermodynamic stability differences between exo- and endo-oxides (Portoghese & Telang, 1971).

Biomedical Research Applications

  • Ligands for Positron Emission Tomography (PET) Imaging

    Derivatives of 7-azabicyclo[2.2.1]heptane show potential as ligands for PET imaging of nicotinic acetylcholine receptors. These compounds demonstrate significant in vivo enantioselectivity and have potential for human studies (Gao et al., 2007).

  • Synthesis of Backbone-Constrained γ-Amino Acid Analogues

    The synthesis of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, a carbon-atom bridged morpholine framework, opens avenues for developing analogues of FDA-approved drugs like baclofen and pregabalin (Garsi et al., 2022).

  • Development of Radioligands for nAChR PET Imaging

    The synthesis of novel 7-azabicyclo[2.2.1]heptane derivatives as radioligands for PET imaging of nicotinic acetylcholine receptors. These studies highlight the potential of these compounds in brain imaging and neurological research (Gao et al., 2008).

Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

5-(5-chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3S/c10-6-2-11-9(12-3-6)13-4-8-1-7(13)5-14-8/h2-3,7-8H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYPYKJLSMHFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane

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